molecular formula C12H16ClNO B1299605 N-Benzyl-2-chloro-N-isopropyl-acetamide CAS No. 39086-63-0

N-Benzyl-2-chloro-N-isopropyl-acetamide

Cat. No.: B1299605
CAS No.: 39086-63-0
M. Wt: 225.71 g/mol
InChI Key: PMCFTLWMSKQBFS-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-isopropyl-acetamide is a chloroacetamide derivative characterized by a benzyl group and an isopropyl group attached to the nitrogen atom of the acetamide backbone. Key properties include:

  • Molecular formula: C₁₂H₁₇ClN₂O (inferred from substituent analysis; exact formula may vary based on stereochemistry).
  • Molecular weight: 199.64 g/mol .
  • Structural features: The molecule combines a reactive 2-chloroacetamide core with bulky N-benzyl and N-isopropyl substituents, which influence its steric profile, solubility, and reactivity.

This compound is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research, where its chloro group enables nucleophilic substitution reactions for further derivatization .

Properties

IUPAC Name

N-benzyl-2-chloro-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-10(2)14(12(15)8-13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCFTLWMSKQBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368359
Record name N-Benzyl-2-chloro-N-isopropyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39086-63-0
Record name N-Benzyl-2-chloro-N-isopropyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Benzyl-2-chloro-N-isopropyl-acetamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound C₁₂H₁₇ClN₂O 199.64 N-Benzyl, N-isopropyl Not available† High steric hindrance; moderate lipophilicity
N-Benzyl-2-chloroacetamide C₉H₁₀ClNO 183.64 N-Benzyl 2564-06-9 Less bulky; higher reactivity at chloro site
2-Chloro-N-(1-ethyl-propyl)-acetamide C₇H₁₄ClNO 203.25 N-(1-ethyl-propyl) 39086-63-0 Branched alkyl group; increased hydrophobicity
2-Chloro-N,2-diphenylacetamide C₁₄H₁₂ClNO 245.71 N-Phenyl, C2-phenyl 53824-92-3 Aromatic-rich; high lipophilicity

Biological Activity

N-Benzyl-2-chloro-N-isopropyl-acetamide (NBCA) is a chemical compound with significant implications in medicinal chemistry due to its diverse biological activities. Its unique molecular structure, characterized by a benzyl group, a chloro substituent, and an isopropyl moiety attached to an acetamide core, contributes to its reactivity and potential therapeutic applications.

The molecular formula of NBCA is C12H14ClNC_{12}H_{14}ClN. The synthesis of this compound typically involves several steps, including substitution reactions where the chlorine atom can be replaced by other nucleophiles. This versatility allows for the modification of the compound to enhance its biological activity or create new derivatives with desired properties.

Biological Activities

Research indicates that NBCA exhibits various biological activities, particularly in the context of medicinal chemistry. Below are some notable findings regarding its biological effects:

  • Inhibition of SARS-CoV-2 RdRp : A related series of N-benzyl-acetamides has been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Compounds derived from similar structures demonstrated IC50 values ranging from 1.11 μM to 7.50 μM, indicating significant antiviral activity against COVID-19 .
  • Modulation of Signaling Pathways : NBCA has been shown to influence signaling pathways that lead to changes in gene expression and metabolic flux. These effects are crucial for understanding its potential therapeutic roles.

The mechanism by which NBCA exerts its biological effects involves interactions with various biological macromolecules, such as proteins and enzymes. Understanding these interactions is essential for elucidating its pharmacological profile and potential side effects. For instance, studies have indicated that compounds with similar structures can modulate enzyme activities, potentially leading to therapeutic benefits in various diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of NBCA, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-2-chloroacetamideBenzyl group and chloroacetamide coreSimpler structure; often used as a precursor
N-Isopropyl-2-chloroacetamideIsopropyl group attached directly to acetamideLacks benzyl group; different biological activity
N-Benzyl-2-(4-methylphenoxy)acetamideBenzyl group with a phenoxy substituentExhibits different pharmacological properties
N-Benzyl-N-(p-tolyl)acetamideContains a p-tolyl substituentPotentially enhanced lipophilicity

Each of these compounds exhibits unique properties and biological activities, making them valuable in research and application contexts.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to NBCA:

  • Antiviral Activity : A study highlighted the antiviral potential of N-benzyl-acetamides against SARS-CoV-2, demonstrating significant inhibition of viral replication at sub-micromolar concentrations .
  • Proteomics Research : NBCA has been utilized as a biochemical reagent in proteomics studies, aiding in the exploration of protein functions and interactions within biological systems.
  • Medicinal Chemistry Applications : The compound is being investigated for its therapeutic properties and as a building block for synthesizing new pharmaceutical agents aimed at treating various diseases .

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